N-Benzyloxycarbonyl N-Desmethyl Dextrorphan
Overview
Description
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan is a bioactive small molecule with the molecular formula C24H27NO3 and a molecular weight of 377.48 g/mol . It is a derivative of Dextrorphan, which is known for its neurological effects. This compound is primarily used in research settings, particularly in the fields of neurology and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyloxycarbonyl N-Desmethyl Dextrorphan typically involves the protection of the amine group of N-Desmethyl Dextrorphan with a benzyloxycarbonyl (Cbz) group. This is achieved through a reaction with benzyl chloroformate in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield this compound with additional hydroxyl or carbonyl groups, while reduction might yield a more saturated version of the molecule.
Scientific Research Applications
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan has several scientific research applications:
Neurology: It is used to study the effects of Dextrorphan derivatives on the central nervous system.
Pharmacology: It serves as a reference standard for the development and testing of new drugs.
Proteomics: It is used in the preparation of labeled Dextrorphan derivatives and metabolites for proteomic studies.
Analytical Chemistry: It is used as an impurity standard and a stable isotope-labeled compound for various analytical techniques.
Mechanism of Action
The mechanism of action of N-Benzyloxycarbonyl N-Desmethyl Dextrorphan involves its interaction with specific molecular targets in the central nervous system. It is believed to act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory function. By blocking this receptor, the compound can modulate neurotransmission and potentially provide neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Dextrorphan: The parent compound, known for its antitussive and neuroprotective properties.
N-Desmethyl Dextrorphan: A metabolite of Dextrorphan with similar neurological effects.
N-Benzyloxycarbonyl Dextrorphan: Another derivative with a benzyloxycarbonyl group, used for similar research purposes.
Uniqueness
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan is unique due to its specific chemical structure, which allows it to be used as a stable isotope-labeled compound and an impurity standard. This makes it particularly valuable in analytical and proteomic research .
Properties
IUPAC Name |
benzyl 4-hydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-17-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3/c26-19-10-9-18-14-22-20-8-4-5-11-24(20,21(18)15-19)12-13-25(22)23(27)28-16-17-6-2-1-3-7-17/h1-3,6-7,9-10,15,20,22,26H,4-5,8,11-14,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYJBNLHEROROX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)C(=O)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622276 | |
Record name | Benzyl 3-hydroxymorphinan-17-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159723-96-3 | |
Record name | Benzyl 3-hydroxymorphinan-17-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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